Bupropion-d9 hydrochloride is a deuterated analog of Bupropion hydrochloride, a pharmaceutical compound primarily recognized for its antidepressant properties. The "d9" designation indicates that nine hydrogen atoms within the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution distinguishes Bupropion-d9 hydrochloride from its non-deuterated counterpart, enabling its use as an internal standard in various analytical techniques. []
Bupropion-d9 hydrochloride is a deuterated analogue of bupropion, which is primarily used as an antidepressant and smoking cessation aid. The compound is classified as a stable isotope-labeled metabolite, allowing for enhanced tracking and quantification in pharmacokinetic studies. Its molecular formula is , with a molecular weight of approximately 287.27 g/mol .
Bupropion-d9 hydrochloride is sourced from various chemical suppliers, including Cayman Chemical and Sigma-Aldrich, where it is available for research purposes. It falls under the categories of antidepressants and dopamine receptor modulators, making it relevant in studies related to depression, anxiety, and other neuropsychiatric conditions .
The synthesis of bupropion-d9 hydrochloride involves the incorporation of deuterium atoms into the bupropion molecule. This process typically employs methods such as:
Specific procedures may vary among manufacturers but generally include careful control of reaction conditions to ensure high purity and yield .
Bupropion-d9 hydrochloride participates in various chemical reactions typical for amine compounds. These may include:
These reactions are essential for its use in analytical chemistry, particularly in quantifying drug metabolism .
Bupropion-d9 hydrochloride functions similarly to its parent compound by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This mechanism enhances neurotransmission in synaptic clefts, contributing to its antidepressant effects. The incorporation of deuterium allows researchers to trace metabolic pathways more accurately without altering the pharmacological properties significantly .
These properties make bupropion-d9 hydrochloride suitable for various analytical applications in pharmacology and toxicology research .
Bupropion-d9 hydrochloride is primarily utilized in scientific research for:
The stable isotope labeling allows for enhanced sensitivity in detection methods such as mass spectrometry, making it a valuable tool in both clinical and preclinical studies .
Deuterium labeling of bupropion targets specific molecular sites to maintain pharmacological relevance while enabling precise metabolic tracing. Bupropion-d9 hydrochloride incorporates nine deuterium atoms (⁹D) exclusively at the tert-butylamino group, with full deuteration at the three methyl groups (–C(CD₃)₃). This strategic placement minimizes isotopic dilution during metabolism and preserves the compound’s interactions with dopamine and norepinephrine transporters [1] [8]. The deuterium enrichment exceeds 99.5 atom % D in commercial standards, ensuring minimal protium contamination for sensitive detection [8].
Table 1: Deuterium Labeling Sites in Bupropion-d9 Hydrochloride
Molecular Position | Chemical Group | Deuteration Level | Isotopic Purity |
---|---|---|---|
tert-Butyl C1 | –C(CH₃)₃ | –C(CD₃)₃ | ≥99.5 atom % D |
Adjacent methyl | –CH₃ | –CD₃ | ≥99.5 atom % D |
Carbon backbone | Aliphatic chain | Undeuterated | N/A |
Synthesis typically employs precursor-directed methods, where deuterated tert-butylamine (⁹D-labeled) reacts with the chloroketone intermediate, 1-(3-chlorophenyl)-2-bromopropan-1-one. This nucleophilic substitution exploits the high kinetic isotope effect (KIE) to ensure efficient ⁹D incorporation [1]. Alternative routes involve catalytic deuterium exchange but face challenges in site specificity due to bupropion’s labile benzylic protons [4].
The synthesis of bupropion-d9 hydrochloride follows a multi-step sequence anchored by the formation of its arylpropanone backbone:
Chiral resolution may follow racemic synthesis to isolate enantiomers, though most standards retain (±)-forms. Critical process parameters include:
Table 2: Key Synthetic Parameters for Bupropion-d9 Hydrochloride
Step | Key Reagent | Conditions | Yield Optimization |
---|---|---|---|
Acylation | 3-Chlorobenzoyl chloride | AlCl₃, 0°C, 2h | 85–90% |
Bromination | Br₂, acetic acid | 25°C, dark, 1h | >95% |
Amination | tert-Butylamine-d9 | Acetone, –20°C, 12h | 75–80% |
Hydrochloride formation | HCl gas in ether | 0°C, stirring | 95% (after recrystallization) |
Stable isotope-labeled bupropion-d9 serves as an internal standard in quantitative bioanalysis, necessitating stringent physicochemical optimization:
Stability-Optimized Formulations:
These optimizations enable bupropion-d9 hydrochloride’s application as a pharmacokinetic tracer in:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3